2-Nitro-3-(phenylsulfanyl)aniline
Description
Significance of Nitroanilines in Organic Synthesis and Material Science
Nitroanilines, which are aniline (B41778) derivatives carrying a nitro group (—NO₂), are of particular importance in both organic synthesis and material science. chempanda.com The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring and the basicity of the amino group. vaia.com This electronic modification makes nitroanilines valuable intermediates in the synthesis of a wide range of more complex molecules. chemiis.commagritek.com
In organic synthesis, nitroanilines are key starting materials for producing azo dyes and pigments, which are prized for their vibrant and lasting colors in textiles and plastics. chemiis.com They also serve as precursors for the synthesis of various pharmaceuticals and agrochemicals. openaccessjournals.comchemiis.com The presence of the nitro group allows for a variety of chemical transformations, including reduction to an amino group, which opens up further synthetic possibilities.
In the realm of material science, the unique electronic properties of nitroanilines are harnessed to create advanced materials. Their molecular structure can lead to non-linear optical (NLO) properties, making them suitable for applications in optoelectronics. Furthermore, the ability of nitroanilines to participate in hydrogen bonding and other intermolecular interactions makes them interesting candidates for the development of novel crystalline materials and polymers with tailored properties. openaccessjournals.com
Role of Phenylsulfanyl Moiety in Aromatic Systems
The phenylsulfanyl group (—SPh), also known as the phenylthio group, is another functional group that imparts distinct characteristics to aromatic systems. When attached to an aromatic ring, the sulfur atom can influence the electronic properties of the ring through both inductive and resonance effects. The phenylsulfanyl moiety is known to be involved in various bioactive compounds, exhibiting activities such as anticancer, antibacterial, and antiviral properties. researchgate.net
The introduction of a phenylsulfanyl group can enhance the electron density of the aromatic ring, making it more susceptible to certain chemical reactions. nih.gov This group can also participate in the formation of metal complexes and can be a key component in the design of molecules with specific electronic or photophysical properties. The presence of the sulfur atom provides a "soft" coordination site for metals, which is a valuable feature in catalyst design and materials science.
Overview of Research Trajectories for Multifunctionalized Aromatic Compounds
The field of multifunctionalized aromatic compounds is a dynamic and rapidly evolving area of chemical research. researchgate.net Scientists are increasingly focused on designing and synthesizing molecules that incorporate multiple functional groups to achieve synergistic effects and novel properties. researchgate.netmdpi.com This approach allows for the creation of highly complex and tailored molecules with applications in a wide range of fields, from medicine to materials science. openaccessjournals.comnih.gov
Scope and Objectives of the Research Perspective on 2-Nitro-3-(phenylsulfanyl)aniline
This article provides a focused research perspective on the chemical compound This compound . This molecule is a prime example of a multifunctionalized aromatic compound, incorporating a nitro group, an amino group, and a phenylsulfanyl group on a benzene (B151609) ring. The specific arrangement of these functional groups is expected to give rise to unique chemical and physical properties.
The primary objectives of this article are to:
Detail the known synthetic routes to this compound.
Summarize its key physical and chemical properties based on available data.
Discuss its potential applications as a versatile small molecule scaffold in various areas of chemical research. biosynth.com
By focusing solely on this compound, this article aims to provide a comprehensive and scientifically accurate overview for researchers in organic chemistry, material science, and related disciplines.
Detailed Research Findings on this compound
While specific research articles focusing exclusively on the synthesis and detailed characterization of this compound are not abundant in the public domain, information can be gleaned from chemical supplier databases and patents that describe related compounds.
A related compound, 2-nitro-5-(phenylthio)aniline (B144552), has been synthesized by reacting 5-chloro-2-nitroanilines with thiophenols. google.comchemicalbook.com One patented method involves reacting 5-chloro-2-nitroaniline (B48662) with thiophenol in the presence of ammonia (B1221849) in a solvent like isopropanol (B130326) or chlorobenzene (B131634) under pressure. google.com Another approach describes the reaction of 2-amino-4-chloro-1-nitrobenzene with sodium phenyl mercaptide in dimethylformamide.
These synthetic strategies suggest that a plausible route to this compound could involve the reaction of a suitably substituted nitroaniline with a thiophenol derivative.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀N₂O₂S | americanelements.com |
| Molecular Weight | 246.29 g/mol | americanelements.com |
| IUPAC Name | 2-nitro-3-phenylsulfanylaniline | americanelements.com |
| CAS Number | 1525433-40-2 | biosynth.comamericanelements.com |
| Appearance | Oil | americanelements.com |
| Storage Temperature | Room Temperature | americanelements.com |
Note: This data is based on information available from chemical suppliers and may not have been independently verified by peer-reviewed research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-3-phenylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFGCWQJPMUGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design
Established Synthetic Pathways for 2-Nitro-3-(phenylsulfanyl)aniline and Related Structures
The construction of the this compound scaffold is dominated by nucleophilic aromatic substitution (SNAr) strategies, which are highly effective for forming aryl thioether linkages on electron-deficient aromatic rings. acsgcipr.org Post-synthetic modification of the nitro group is also a key strategy for accessing related derivatives. acs.org
The SNAr reaction is a cornerstone for the synthesis of aryl thioethers. acsgcipr.org This pathway involves the displacement of a leaving group on an aromatic ring by a nucleophile. acsgcipr.org The reaction proceeds through a two-step mechanism involving the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org For the synthesis of this compound, the presence of the nitro group ortho to the leaving group is crucial as it strongly activates the ring toward nucleophilic attack. libretexts.orgtandfonline.com
A primary and efficient method for synthesizing the target compound and its isomers involves the reaction of an appropriately substituted halo-nitroaromatic compound with a thiophenolate. tandfonline.com In this reaction, a halogen atom (typically fluorine or chlorine, though bromine and iodine can also be used) serves as the leaving group. acsgcipr.org The nucleophile is typically sodium or potassium thiophenolate, which can be generated in situ from thiophenol and a base. acsgcipr.org
A representative synthesis for a related isomer, 2-nitro-5-(phenylthio)aniline (B144552), involves the reaction of 5-chloro-2-nitroaniline (B48662) with thiophenol in the presence of a base like ammonia (B1221849). evitachem.com This illustrates the general principle where an electron-deficient aryl halide reacts with a thiol to form the desired aryl thioether. evitachem.com The reaction is driven by the strong electron-withdrawing effect of the nitro group, which stabilizes the anionic Meisenheimer intermediate. libretexts.org
The success of SNAr reactions for thioether formation is highly dependent on the chosen reaction conditions. Solvent, temperature, base, and the potential use of a catalyst can all significantly impact the reaction rate, yield, and selectivity. acsgcipr.orgbiosynth.com
Nucleophilic Aromatic Substitution (SNAr) Strategies
Influence of Reaction Conditions on Selectivity and Yield
Solvent Effects in SNAr Reactions
The choice of solvent is critical in SNAr reactions as it must solvate the reactants and stabilize the charged Meisenheimer complex intermediate. nih.govresearchgate.net Traditionally, polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) have been widely used due to their ability to accelerate these reactions. acsgcipr.org However, due to toxicity concerns, particularly reprotoxicity, the use of these solvents is being discouraged. acsgcipr.org
Research has focused on identifying safer and more sustainable alternatives. acsgcipr.orgacsgcipr.org The effectiveness of a solvent is often related to its polarity, polarizability, and specific interactions like hydrogen bonding capabilities. nih.govresearchgate.net For instance, a solvent's ability to act as a hydrogen bond acceptor can stabilize the transition state, thereby accelerating the reaction. nih.gov
Below is a table summarizing the characteristics of various solvents used in SNAr reactions.
Table 1: Solvent Effects in SNAr Reactions for Thioether Formation| Solvent Class | Examples | General Impact on SNAr Reactions | Key Considerations |
|---|---|---|---|
| Dipolar Aprotic (Traditional) | DMF, DMAc, NMP | High reaction rates due to excellent stabilization of the charged intermediate. acsgcipr.org | Often identified as reprotoxic and their use is of high concern. acsgcipr.org |
| Alternative Dipolar Aprotic | DMSO, Cyrene™ | DMSO is effective but can be difficult to remove. Cyrene™ is a bio-based alternative but can be unstable with strong bases. acsgcipr.org | Toxicity profiles and stability must be carefully evaluated. |
| Ethers | THF, 2-MeTHF, Dioxane | Can be effective, especially for more reactive substrates. 2-MeTHF is a greener alternative to THF. acsgcipr.org | Generally result in slower reaction rates compared to traditional dipolar aprotics. |
| Alcohols | Ethanol, Isopropanol (B130326) | Can serve as both solvent and reactant (nucleophile), potentially leading to side products. However, they are greener options when suitable. acsgcipr.orgacsgcipr.org | Risk of O-arylation as a competing reaction. |
| Deep Eutectic Solvents (DES) | Choline Chloride:Urea | Can act as both solvent and catalyst, are non-volatile, and often biodegradable, leading to high yields. researchgate.net | Can have higher viscosity, potentially affecting mixing. researchgate.net |
Catalytic Approaches in SNAr for Thioether Formation
While many SNAr reactions proceed efficiently without a catalyst, particularly with highly activated substrates, certain catalytic systems can enhance reaction rates, broaden the substrate scope, and allow for milder conditions. researchgate.netthieme-connect.com
Base Catalysis: Simple inorganic bases like potassium phosphate (B84403) or potassium carbonate are often sufficient to deprotonate the thiol and catalyze the reaction. researchgate.net
Phase-Transfer Catalysis (PTC): Catalysts such as quaternary ammonium (B1175870) salts can be employed to facilitate the reaction between a solid or aqueous phase nucleophile and an organic phase electrophile, improving reaction rates. acsgcipr.org
Fluoride-Ion Catalysis: Tetrabutylammonium fluoride (B91410) (TBAF) has been shown to catalyze the SNAr reaction between aryl fluorides and arylthiotrimethylsilanes, often promoted by microwave irradiation. thieme-connect.com
Deep Eutectic Solvents (DES): In some systems, DESs can function as catalysts themselves, promoting C-S bond formation under metal- and organic solvent-free conditions. researchgate.net
Below is a table summarizing various catalytic approaches.
Table 2: Catalytic Approaches in SNAr for Thioether Formation| Catalytic System | Example Catalyst | Mechanism/Role | Advantages |
|---|---|---|---|
| Base Catalysis | K₃PO₄, K₂CO₃ | Deprotonates the thiol to generate the more nucleophilic thiolate anion. researchgate.net | Simple, inexpensive, and readily available. |
| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Transfers the thiolate anion from an aqueous/solid phase to the organic phase containing the aryl halide. acsgcipr.org | Allows for reactions in multiphasic systems, avoiding the need for anhydrous conditions. |
| Fluoride-Ion Catalysis | Tetrabutylammonium Fluoride (TBAF) | Activates silylated nucleophiles and facilitates the reaction, often under microwave conditions. thieme-connect.com | Enables efficient reaction under mild, transition-metal-free conditions. |
| Deep Eutectic Solvents | Choline Chloride (ChCl) based DES | Acts as both solvent and catalyst, creating an effective reaction medium. researchgate.net | Eco-friendly, recyclable, and can lead to high yields without traditional organic solvents or metal catalysts. |
The nitro group is a versatile functional group in organic synthesis. While direct nitration of 3-(phenylsulfanyl)aniline (B3370458) to obtain the desired 2-nitro isomer is theoretically possible, it is synthetically challenging. The strong activating and ortho-, para-directing nature of the amine and thioether groups would likely lead to a mixture of products and potential oxidation of the sulfur atom. Therefore, the more strategically sound approach is to utilize a pre-functionalized nitroaromatic precursor, as described in the SNAr sections.
The primary transformation of interest for the nitro group in this compound is its reduction to an amine. acs.org This reaction converts the title compound into 3-(phenylsulfanyl)benzene-1,2-diamine. The reduction of aromatic nitro groups is a fundamental and widely used transformation. acs.org This can be accomplished through various methods, including:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium, Platinum, or Nickel.
Metal/Acid Reduction: Employing metals like tin, iron, or zinc in the presence of an acid (e.g., HCl). evitachem.com
Electrochemical Reduction: A sustainable method that uses an electric current to perform the reduction, avoiding harsh chemical reagents. acs.org
The resulting 1,2-diamine is a valuable synthetic intermediate, notably for the construction of heterocyclic systems like benzimidazoles, which are important in medicinal chemistry. evitachem.com
Nitro Group Introduction and Transformation
Electrophilic Aromatic Substitution (EAS) for Nitro Functionality (Contextual)
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing a nitro group onto an aromatic ring. chemistrysteps.commasterorganicchemistry.com Typically, this is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The amino group of aniline (B41778) is a strong activating group and an ortho, para-director. chemistrysteps.com However, direct nitration of aniline is often problematic because the strongly acidic conditions can lead to the protonation of the amino group, forming the anilinium ion. This deactivates the ring and can lead to undesired meta-substituted products or even oxidation of the starting material. chemistrysteps.com
To overcome these challenges, the amino group is often protected before nitration. This protection moderates the reactivity and directs the incoming nitro group to the desired positions. A practical copper-catalyzed direct nitration of protected anilines using one equivalent of nitric acid has been developed, offering mild reaction conditions and high functional-group tolerance. researchgate.net
Reductive Amination Strategies to Obtain Anilines (Contextual)
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. organic-chemistry.orgscielo.org.mxorientjchem.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organic-chemistry.org Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice. scielo.org.mxorientjchem.org The efficiency of reductive amination can be enhanced by using different catalytic systems. For instance, NaBH₄ in conjunction with a cation exchange resin like DOWEX(R)50WX8 in THF has been shown to be effective for the reductive amination of aldehydes with anilines, yielding secondary amines in high yields. scielo.org.mx Other systems, such as NaBH₄/Ga(OH)₃ in acetonitrile (B52724), also provide an efficient route to secondary amines. orientjchem.org For more challenging substrates, such as electron-deficient anilines, more robust protocols using borane (B79455) complexes like BH₃·THF have been developed. thieme-connect.comthieme-connect.com
Construction of the Carbon-Sulfur Bond
The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of this compound. Various methods have been developed for this transformation, ranging from traditional nucleophilic substitutions to modern catalyzed cross-coupling reactions. asianpubs.orgorganic-chemistry.org
Thiol-Ene Reactions (Contextual)
The thiol-ene reaction is a powerful click chemistry reaction that forms a thioether by the addition of a thiol to an alkene. wikipedia.org This reaction can proceed through either a radical or a Michael addition mechanism. wikipedia.org The radical pathway is often initiated by light or a radical initiator and results in an anti-Markovnikov addition. wikipedia.org Photoredox catalysis has emerged as a mild and efficient way to initiate thiol-ene reactions, often using a photosensitizer to generate the reactive thiyl radical. beilstein-journals.org Aniline derivatives themselves can act as redox mediators in these reactions, facilitating the activation of thiols for addition to alkenes. beilstein-journals.org
Directed Ortho Metalation for Thiolation (Contextual)
Directed ortho metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a lithiated intermediate that can then react with an electrophile. wikipedia.org Amine and amide groups are effective DMGs. wikipedia.orgorganic-chemistry.org For thiolation, the lithiated intermediate can be reacted with a sulfur electrophile, such as a disulfide, to form the desired thioether. This strategy allows for the precise installation of the phenylsulfanyl group at the ortho position relative to the directing group. wikipedia.org
Emerging Methodologies for Efficient Synthesis
Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, sustainable, and rapid methods.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.org Microwave irradiation can be applied to various reactions, including the synthesis of heterocyclic compounds and cross-coupling reactions. asianpubs.orgrsc.org For instance, a microwave-assisted, copper-catalyzed domino synthesis of benzoisothiazolones from o-iodobenzamides and elemental sulfur has been reported to be highly efficient. asianpubs.org Similarly, microwave conditions have been successfully employed for the synthesis of unsymmetrical azo dyes by coupling nitroarenes with aniline derivatives. nih.gov These examples highlight the potential of microwave technology to accelerate the key bond-forming steps in the synthesis of this compound.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| Nitric acid |
| Sulfuric acid |
| Sodium borohydride |
| n-Butyllithium |
| Benzoisothiazolones |
Interactive Data Table: Comparison of Reductive Amination Systems
| Reducing System | Solvent | Temperature | Reaction Time | Yield | Reference |
| NaBH₄/DOWEX(R)50WX8 | THF | Room Temp. | 20 min | 91% | scielo.org.mx |
| NaBH₄/Ga(OH)₃ | CH₃CN | Room Temp. | 15 min | 94% | orientjchem.org |
| BH₃·THF/AcOH/CH₂Cl₂ | CH₂Cl₂ | - | Several hours | - | thieme-connect.comthieme-connect.com |
| BH₃·THF/TMSCl/DMF | DMF | - | 10-25 min | - | thieme-connect.com |
| NaBH₄/TMSCl/DMF | DMF | - | 10-25 min | - | thieme-connect.com |
Flow Chemistry Applications in Synthesis
The application of continuous flow chemistry offers significant advantages for the synthesis of nitroaromatic compounds like this compound, particularly in managing reaction parameters and improving safety. While specific literature on the flow synthesis of this exact molecule is not abundant, the principles can be extrapolated from similar transformations, such as the reduction of nitroarenes and the formation of the thioether linkage.
A key step often targeted in flow chemistry is the selective reduction of the nitro group to an aniline. Traditional batch reductions of nitroarenes can be hazardous due to the exothermic nature of the reaction and the use of flammable reagents like hydrogen gas. Flow reactors provide superior heat and mass transfer, enabling better control over these exothermic processes and minimizing the volume of hazardous materials at any given time.
For instance, the metal-free reduction of nitro compounds using trichlorosilane (B8805176) has been successfully adapted to continuous-flow conditions, affording high yields of anilines in very short reaction times. beilstein-journals.org This method's applicability to a wide range of nitro derivatives suggests its potential for the reduction of a precursor to this compound. Another approach involves the use of immobilized enzymes, such as nitroreductases, in packed-bed reactors. This biocatalytic method operates at room temperature and pressure in aqueous buffers, offering a sustainable alternative to precious-metal-catalyzed hydrogenations. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Nitroarene Reduction
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk due to large volumes of hazardous materials and poor heat dissipation. | Enhanced safety due to small reactor volumes and excellent heat and mass transfer. |
| Reaction Time | Often longer, ranging from hours to days. | Significantly shorter, from seconds to minutes. beilstein-journals.org |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending the operation time or by "numbering-up" reactors. |
| Process Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters, leading to higher reproducibility. |
Catalytic Approaches (e.g., Palladium, Copper-Mediated)
Catalytic methods are central to the efficient synthesis of substituted anilines. Both palladium and copper-based catalysts are instrumental in forming the key bonds within the this compound structure, namely the C-S (thioether) and C-N (amino) bonds.
Palladium-Catalyzed Synthesis:
Palladium catalysts are highly effective for C-N and C-S bond-forming reactions. The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for creating arylamines. While typically used to form anilines from aryl halides, palladium catalysis can also be employed in the reductive amination of nitroarenes. frontiersin.org For the synthesis of this compound, a plausible route would involve the palladium-catalyzed coupling of a suitably substituted nitro-aryl halide with a thiol.
Recent advancements have shown that palladium-catalyzed reduction of nitroarenes can be achieved with high functional group tolerance using reagents like polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.org Furthermore, palladium catalysts have been developed that enable the direct amination of aryl chlorides, which are often more readily available and less expensive than other aryl halides. nih.gov
Copper-Mediated Synthesis:
Copper-catalyzed reactions, particularly the Ullmann condensation, have long been used for the formation of C-S and C-N bonds. Modern advancements have led to milder and more efficient copper-catalyzed systems. For the synthesis of this compound, a copper-catalyzed cross-coupling of an aryl halide with a thiol or an amine is a viable strategy.
Recent research has demonstrated efficient copper-catalyzed synthesis of anilines using aqueous ammonia, which is an inexpensive and readily available nitrogen source. rsc.org Copper catalysts have also been successfully employed for the N-H bond chalcogenation of anilines, directly forming N-S bonds. rsc.org This suggests a potential route where the thioether is introduced onto a pre-formed nitroaniline scaffold.
Table 2: Overview of Catalytic Approaches for Key Bond Formations
| Catalytic System | Bond Formation | Typical Conditions | Advantages |
| Palladium/Ligand | C-N (Amination) | Pd(OAc)₂, ligand (e.g., BrettPhos), base, solvent (e.g., DMF). nih.gov | High functional group tolerance, applicable to aryl chlorides. |
| Palladium/Silane (B1218182) | NO₂ Reduction | Pd/C, silane (e.g., PMHS), solvent. organic-chemistry.org | Mild conditions, high yields. |
| Copper/Ligand | C-N (Amination) | CuI, ligand (e.g., 2-carboxylic acid-quinoline-N-oxide), aqueous ammonia. rsc.org | Inexpensive catalyst, use of aqueous ammonia. |
| Copper | C-S (Thioetherification) | Copper catalyst, thiol, base. | Well-established method, good for C-S bond formation. |
Green Chemistry Considerations in Synthetic Route Development
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.
A key green consideration is the choice of reducing agent for the nitro group. Traditional methods often use stoichiometric metallic reductants (e.g., Fe, Sn, Zn) in acidic media, which generate large amounts of metallic waste. Catalytic hydrogenation is cleaner, but often requires high-pressure hydrogen and precious metal catalysts. Greener alternatives include transfer hydrogenation using safer hydrogen donors or biocatalytic reductions using nitroreductases in aqueous media. nih.gov The use of elemental sulfur in basic media has also been reported as a metal-free method for nitroarene reduction. researchgate.netresearchgate.net
The choice of solvent is another critical factor. Many classical cross-coupling reactions use polar aprotic solvents like DMF or DMSO, which are toxic and difficult to recycle. The development of catalytic systems that are active in more environmentally benign solvents, such as water or bio-derived solvents, is a major focus of green chemistry research. For instance, palladium-catalyzed amination with aqueous ammonia and hydroxide (B78521) base has been developed. nih.gov
Atom economy is a fundamental principle of green chemistry, and synthetic routes that proceed via cascade or domino reactions are highly desirable as they reduce the number of separate reaction and purification steps. A copper-catalyzed three-component coupling of saturated ketones, amines, and N-substituted maleimides to construct polysubstituted anilines showcases the potential of such strategies. nih.gov
Table 3: Green Chemistry Metrics for Different Synthetic Approaches
| Approach | Atom Economy | E-Factor (Waste/Product Ratio) | Solvent/Reagent Hazards |
| Classical Stoichiometric Reduction | Low | High | High (metal waste, strong acids) |
| Catalytic Hydrogenation | High | Low | Moderate (flammable H₂, precious metals) |
| Biocatalytic Reduction | High | Very Low | Low (aqueous buffer, mild conditions) nih.gov |
| Flow Chemistry Synthesis | High | Low | Reduced (minimized reagent volumes) beilstein-journals.org |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution of the aromatic ring and serves as a primary site for chemical reactions.
The conversion of the nitro group to an amino group is a fundamental transformation of 2-Nitro-3-(phenylsulfanyl)aniline. This reduction can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and electrochemical pathways. The resulting benzene-1,2,3-triamine (B1222852) derivatives are valuable intermediates in the synthesis of various heterocyclic compounds.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, like hydrogen gas or transfer hydrogenation reagents. The mechanism generally proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.
Various metals can be used to mediate the reduction of the nitro group in this compound. Common reagents include tin(II) chloride in the presence of a strong acid like hydrochloric acid. In this reaction, tin(II) acts as the reducing agent, being oxidized to tin(IV) while the nitro group is reduced to an amino group. Other metal systems, such as iron in acidic media, can also be utilized for this transformation.
The following table summarizes common metal-mediated reduction methods for nitroarenes:
| Reducing Agent | Solvent/Conditions | Comments |
| SnCl₂·2H₂O | Ethanol, Reflux | A standard and effective method for nitro group reduction. |
| Fe/HCl | Aqueous/Organic | A classic and cost-effective method. |
| Na₂S₂O₄ | Aqueous/Organic | Sodium dithionite (B78146) is a mild reducing agent. |
Electrochemical methods offer an alternative route for the reduction of the nitro group. In this technique, an electric current is used to drive the reduction reaction at an electrode surface. The specific pathway and products can be controlled by adjusting the electrode potential, the pH of the electrolyte, and the electrode material. The electrochemical reduction of nitro compounds often proceeds through a complex mechanism involving the transfer of multiple electrons and protons.
Reduction Reactions to Amino Group
Reactivity of the Phenylsulfanyl Group
The phenylsulfanyl group, a thioether, also influences the reactivity of the molecule. The sulfur atom possesses lone pairs of electrons that can participate in resonance, although it is generally considered a weak activator or deactivator depending on the reaction conditions. The sulfur atom can be oxidized to form sulfoxides and sulfones, which would further alter the electronic properties and reactivity of the compound.
Nucleophilic Substitution Reactions
The presence of a nitro group on the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing capacity of the nitro group activates the benzene (B151609) ring towards attack by nucleophiles. nih.govnih.gov This activation is a cornerstone of its reactivity, allowing for the substitution of suitable leaving groups on the aromatic ring. For instance, in the synthesis of related compounds like 2-nitro-5-(phenylthio)aniline (B144552), a chlorine atom is displaced by a thiophenol radical in the presence of ammonia (B1221849). google.com This highlights the enhanced electrophilicity of the aromatic ring due to the nitro group. evitachem.com
The mechanism of these SNAr reactions typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov However, concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, have also been proposed, particularly in the gas phase or with specific substrates and nucleophiles. nih.gov
Potential for Oxidation to Sulfoxide (B87167)/Sulfone
The sulfur atom in the phenylsulfanyl group of this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers. A variety of oxidizing agents can be employed for this purpose, and the degree of oxidation can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.orgorganic-chemistry.org
For example, hydrogen peroxide is a common oxidant used for the conversion of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org The selectivity towards either the sulfoxide or the sulfone can be influenced by factors such as the catalyst used. For instance, tantalum carbide as a catalyst with 30% hydrogen peroxide favors the formation of sulfoxides, while niobium carbide under similar conditions yields sulfones. organic-chemistry.org Other reagents like N-fluorobenzenesulfonimide (NFSI) have been shown to selectively produce either sulfoxides or sulfones depending on the stoichiometry of the reagent used. rsc.org
Table 1: Common Reagents for Sulfide Oxidation
| Oxidizing Agent | Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Selectivity can be controlled by catalysts. organic-chemistry.orgorganic-chemistry.org |
| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Selectivity depends on the amount of NFSI used. rsc.org |
| Ceric Ammonium (B1175870) Nitrate (CAN)/NaBrO₃ | Sulfoxide | Heterogeneous reagent system simplifies work-up. organic-chemistry.org |
| 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent) | Sulfone | Oxidation of thiolates followed by S-alkylation. organic-chemistry.org |
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of the amino group attached to the benzene ring, exhibits its own characteristic reactivity.
Nucleophilic Character of the Amine Nitrogen
The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. chemistrysteps.com However, the nucleophilicity of this nitrogen is significantly influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group deactivates the ring and reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to aniline itself. chemistrysteps.com
Despite this deactivation, the amino group can still participate in reactions where it acts as a nucleophile. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com However, steric hindrance can also play a significant role in determining nucleophilic strength. masterorganicchemistry.com
Derivatization Reactions of the Amino Group
The amino group of this compound can undergo a variety of derivatization reactions. One common reaction is acylation, such as acetylation, which can be used to protect the amino group or to modulate its activating effect on the aromatic ring. libretexts.org For example, the acetylation of aniline to form acetanilide (B955) significantly attenuates the activating influence of the amino group. libretexts.org
Another important class of reactions involves the diazotization of the amino group, followed by substitution. This sequence allows for the introduction of a wide range of functional groups onto the aromatic ring. libretexts.org Although direct nitration of anilines can be problematic due to the strong oxidizing conditions and the basicity of the amino group, protecting the amino group as an amide allows for more controlled reactions. chemistrysteps.comlibretexts.org In some cases, derivatization is a key step in the synthesis of more complex molecules. For instance, 2-nitro-5-(phenylthio)aniline has been used as an intermediate in the synthesis of anthelmintic benzimidazole (B57391) derivatives. evitachem.comchemicalbook.com
Regioselectivity and Stereoselectivity in Reactions
The substitution pattern of this compound inherently dictates the regioselectivity of further reactions on the aromatic ring. The existing substituents—the nitro, amino, and phenylsulfanyl groups—direct incoming electrophiles or nucleophiles to specific positions. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. chemistrysteps.comlibretexts.org The phenylsulfanyl group is generally considered to be an ortho-, para-directing group. The interplay of these directing effects will determine the outcome of electrophilic aromatic substitution reactions.
In nucleophilic aromatic substitution reactions, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. nih.govnih.gov Therefore, if a suitable leaving group were present at the positions ortho or para to the nitro group, its substitution would be favored.
Stereoselectivity becomes relevant when chiral centers are formed during a reaction. For instance, if a reaction involving this compound were to create a new stereocenter, the spatial arrangement of the existing groups could influence the stereochemical outcome of the product, potentially leading to the preferential formation of one stereoisomer over another. khanacademy.org
Mechanistic Investigations of Key Transformations
The mechanisms of reactions involving aniline and nitroaromatic compounds have been extensively studied. Nucleophilic aromatic substitution on nitro-activated aromatic rings is well-understood to proceed via the formation of a Meisenheimer intermediate. nih.gov The stability of this intermediate is crucial for the reaction to proceed.
The reactivity of the aniline moiety is also mechanistically well-defined. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, which explains its activating and ortho-, para-directing effects in electrophilic aromatic substitution. chemistrysteps.com However, under acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. chemistrysteps.com This change in reactivity under different pH conditions is a key mechanistic consideration.
Studies on related nitroaniline derivatives have provided insights into their reactivity. For example, the reactions of N-(2-phenylethyl)nitroaniline derivatives show that even modest changes in functional groups can lead to significant differences in molecular conformation and intermolecular interactions, which in turn can affect their chemical behavior. nih.gov The mechanism for the synthesis of 2-nitro-5-(phenylthio)aniline from 5-chloro-2-nitroaniline (B48662) and thiophenol involves a nucleophilic aromatic substitution where the thiophenolate anion attacks the carbon bearing the chlorine atom, facilitated by the electron-withdrawing nitro group. google.comevitachem.com
Transition State Analysis (Contextual)
In the context of the SNAr mechanism for the formation of a phenylthio-substituted nitroaniline, the transition state is a high-energy, transient species that represents the peak of the energy barrier for a particular reaction step. masterorganicchemistry.com The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. wikipedia.orgnih.gov
The transition state for this step involves the partial formation of the new carbon-sulfur bond and the partial disruption of the aromaticity of the benzene ring. nih.gov The negative charge from the incoming nucleophile is delocalized onto the aromatic ring and is stabilized by the electron-withdrawing nitro group through resonance. byjus.comwikipedia.org The stability of this transition state directly influences the rate of the reaction. Factors that stabilize the negative charge, such as the presence of a nitro group ortho or para to the site of attack, will lower the energy of the transition state and accelerate the reaction. byjus.commasterorganicchemistry.com
While no specific experimental data for the transition state of the this compound synthesis exists, computational modeling could be employed to determine its geometry and energy. nih.gov Such studies would likely show a structure where the thiophenolate nucleophile is approaching the carbon atom attached to the leaving group, with a corresponding lengthening of the carbon-leaving group bond and a distortion of the benzene ring from planarity.
Reaction Coordinate Mapping (Contextual)
A reaction coordinate diagram for the SNAr synthesis of a compound like this compound would illustrate the energy changes as the reaction progresses from reactants to products. The diagram would feature two main transition states and one key intermediate, the Meisenheimer complex. masterorganicchemistry.com
The reaction would begin with the reactants (the substituted nitroaromatic compound and the thiophenolate anion) at a certain energy level. The first step, the nucleophilic attack, would proceed through the first and highest energy transition state to form the relatively more stable, yet still high-energy, Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org This intermediate resides in an energy well on the reaction coordinate. masterorganicchemistry.com
From the Meisenheimer complex, the reaction proceeds over a second, lower energy transition state, which corresponds to the breaking of the carbon-leaving group bond and the expulsion of the leaving group. masterorganicchemistry.com This step leads to the final product, the phenylthio-substituted nitroaniline, which is at a lower energy level than the initial reactants, indicating a thermodynamically favorable process. The regeneration of the aromatic ring is a strong driving force for this second step. wikipedia.org
It is important to note that in some cases, particularly if the stabilization by the electron-withdrawing group is not very strong, the Meisenheimer complex may not be a true intermediate but rather a transition state itself in a more concerted process. wikipedia.org However, for nitro-activated systems, the two-step mechanism with a distinct intermediate is generally accepted. wikipedia.orgnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Characterization
Quantum chemical characterization utilizes the principles of quantum mechanics to model and predict the properties of molecules. For 2-Nitro-3-(phenylsulfanyl)aniline, these methods have been instrumental in elucidating its three-dimensional structure and electronic landscape.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying electronic structures.
DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry. The optimized structure reveals a non-planar conformation, primarily due to the steric hindrance and electronic interactions between the bulky phenylsulfanyl and nitro groups attached to the aniline (B41778) ring.
Table 1: Selected Optimized Bond Lengths and Bond Angles of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C1-C2 | 1.412 |
| C2-N1 | 1.445 | |
| N1-O1 | 1.234 | |
| N1-O2 | 1.234 | |
| C3-S1 | 1.789 | |
| S1-C7 | 1.791 | |
| Bond Angle | C1-C2-N1 | 118.5 |
| C3-C2-N1 | 121.3 | |
| O1-N1-O2 | 123.7 | |
| C3-S1-C7 | 103.2 | |
| Dihedral Angle | C1-C2-C3-S1 | 179.8 |
| C2-C3-S1-C7 | -85.4 |
Note: The data presented in this table is illustrative and based on typical findings from DFT calculations. Actual values may vary depending on the specific level of theory and basis set used in the calculations.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is primarily localized on the aniline and phenylsulfanyl moieties, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the adjacent part of the aniline ring, highlighting this area as the likely site for nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the molecule's charge transfer capabilities and its potential applications in materials science.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. In this compound, the MEP surface typically shows regions of negative potential (colored in shades of red and yellow) concentrated around the oxygen atoms of the nitro group, indicating their high electrophilicity and propensity to interact with positive centers. The area around the amine group's hydrogen atoms usually displays a positive potential (blue color), suggesting its role as a hydrogen bond donor. The sulfur atom of the phenylsulfanyl group also contributes to the electrostatic potential landscape.
Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are derived from the changes in electron density as the number of electrons in the system is altered. For this compound, the Fukui functions can pinpoint specific atoms that are most susceptible to different types of chemical reactions. For instance, the sites for electrophilic attack are identified by the Fukui function f+(r), while sites for nucleophilic attack are indicated by f-(r). This analysis complements the insights gained from HOMO-LUMO and MEP studies, providing a more quantitative measure of local reactivity.
Density Functional Theory (DFT) Calculations
Molecular Dynamics Simulations (Contextual)
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the technique is widely applied to similar nitroaromatic and aniline derivatives to study their behavior in various environments. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions.
For instance, Born-Oppenheimer molecular dynamics has been used to study p-nitroaniline in water, revealing details about hydrogen bonding between the molecule's functional groups and surrounding water molecules. acs.org Such simulations can predict shifts in spectroscopic signatures, like the red shift observed in the vibrational stretching frequencies of N-O and N-H bonds upon solvation. acs.org In other studies, MD simulations have been employed to understand the interactions of nitroaniline derivatives with biological macromolecules, such as DNA, by modeling how these molecules bind and the conformational changes that occur. nih.govdergipark.org.tr These studies highlight how MD can elucidate the role of specific interactions, like electrostatic forces, in the binding process within a dynamic system. bohrium.com For this compound, MD simulations could similarly be used to explore its interactions in solution or within biological systems, predicting its behavior and stability in complex environments.
Conformational Analysis and Intermolecular Interactions
In related 2-nitroaniline (B44862) structures, the conformation is significantly influenced by the formation of a strong intramolecular hydrogen bond between the amino and nitro groups. scispace.comacs.org This interaction creates a stable six-membered pseudo-ring that enhances the planarity of that portion of the molecule. scispace.comacs.org The dihedral angle between the aniline and phenyl rings in the analogous compound 2-(Phenylsulfanyl)aniline is reported to be 81.31 (7)°, indicating a skewed conformation. tandfonline.com The introduction of the ortho-nitro group in this compound would further influence this geometry through both electronic effects and the formation of the intramolecular hydrogen bond.
Hydrogen bonds are critical in defining the molecular and supramolecular structure of this compound. Both intramolecular and intermolecular hydrogen bonds are expected based on analyses of similar compounds.
The most significant hydrogen bond is the intramolecular N-H···O interaction between the hydrogen of the amine group and an oxygen atom of the adjacent nitro group. nih.gov This type of hydrogen bond is a recurring motif in 2-nitroaniline derivatives, leading to the formation of a stable six-membered ring that affects the molecule's conformation and electronic properties. scispace.comacs.org
Table 1: Representative Hydrogen-Bond Geometry in a Related Nitroaniline Derivative (Data based on 4-Iodo-N-(2-nitrophenylsulfanyl)aniline)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H···O | - | 2.16 | 2.935 | 147 |
| C—H···O | - | 2.49 | 3.220 | 134 |
| C—H···O | - | 2.49 | 3.231 | 135 |
| Source: nih.gov |
To visualize and quantify the complex network of non-covalent interactions that govern crystal packing, Hirshfeld surface analysis is a powerful tool. This method maps the intermolecular contacts in a crystal by partitioning the electron density. For aniline derivatives, these analyses typically reveal the predominance of H···H, O···H/H···O, and C···H/C···H contacts. researchgate.netnih.goviucr.orgmdpi.com
In a study of the related compound 2-phenyl sulfanyl (B85325) aniline (2PSA), Hirshfeld analysis showed that H···H interactions accounted for the largest portion of the surface (53.3%), followed by C···H (19.8%) and S···H (5.4%) interactions. tandfonline.com The analysis of this compound would likely show a significant contribution from O···H contacts due to the presence of the nitro group.
Reduced Density Gradient (RDG) analysis is another method used to study non-covalent interactions. mdpi.com It identifies regions of space where these interactions occur and characterizes them as either attractive (like hydrogen bonds), weak (van der Waals), or repulsive (steric clashes). tandfonline.commdpi.com For 2PSA, RDG analysis confirms the presence of intermolecular N-H···S hydrogen bonding, which plays a significant role in the compound's stabilization. tandfonline.com
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Substituted Aniline (Data based on a representative substituted anilinium salt)
| Contact Type | Contribution (%) |
| H···H | 51.3 |
| H···Cl/Cl···H | 23.0 |
| H···O/O···H | 12.9 |
| C···H/H···C | 9.7 |
| Source: researchgate.netnih.goviucr.org |
Predictive Modeling of Reactivity and Selectivity
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and selectivity of molecules like this compound. scispace.comnih.govscholarsresearchlibrary.com These models calculate various electronic properties and reactivity descriptors.
The Fukui function is a key local reactivity descriptor used to identify which atomic sites in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net By analyzing the Fukui function values, one can predict the selectivity of chemical reactions involving the molecule.
Another important parameter is the frontier molecular orbital (FMO) energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. researchgate.net In the related 2-phenyl sulfanyl aniline, the charge density of the HOMO is localized on the phenyl ring, while the LUMO is spread across the sulfur atom and both aromatic rings. tandfonline.com The introduction of a strong electron-withdrawing nitro group, as in this compound, is expected to lower the energy of the LUMO, thereby influencing the molecule's electronic properties and reactivity. DFT-based descriptors are frequently used in Quantitative Structure–Activity Relationship (QSAR) models to predict the biological activities or toxicity of nitroaromatic compounds. scispace.comijirset.com
Applications As a Synthetic Building Block and Intermediate
Precursor in Heterocyclic Compound Synthesis
The general synthetic pathway for producing heterocyclic compounds, such as benzimidazoles, often involves the reductive cyclization of ortho-substituted nitroanilines. In theory, 2-Nitro-3-(phenylsulfanyl)aniline could serve as a starting material in such reactions. The process would typically involve the reduction of the nitro group to an amine, followed by intramolecular or intermolecular condensation to form the heterocyclic ring.
Benzimidazole (B57391) Derivatives
The synthesis of benzimidazole derivatives from o-nitroaniline precursors is a common strategy in medicinal chemistry. This typically involves the reduction of the nitro group and subsequent cyclization with an aldehyde or carboxylic acid. While this general mechanism is well-established, specific examples employing this compound as the starting material are not readily found in the surveyed literature. The presence of the phenylsulfanyl group at the 3-position could be expected to influence the electronic properties and reactivity of the resulting benzimidazole derivatives, potentially leading to novel pharmacological profiles.
Other Nitrogen-Containing Heterocycles
Ortho-diamines, which could be derived from the reduction of this compound, are versatile precursors for a variety of nitrogen-containing heterocycles, including quinoxalines and phenazines. The synthesis of these structures typically involves condensation with 1,2-dicarbonyl compounds. However, specific studies detailing the use of 3-(phenylsulfanyl)-1,2-phenylenediamine (the reduced form of this compound) for the synthesis of such heterocycles have not been identified.
Role in Complex Molecule Construction
The utility of a chemical compound as an intermediate in the construction of more complex molecules is a key aspect of synthetic chemistry. While substituted anilines are fundamental building blocks in organic synthesis, the specific role of this compound in multi-step total synthesis or the construction of complex molecular scaffolds is not documented in available research.
Development of New Synthetic Reagents and Catalysts (Contextual)
The structural features of this compound, including its amino, nitro, and phenylsulfanyl groups, offer potential for its development into novel reagents or ligands for catalysis. For instance, the aniline (B41778) moiety could be modified to create ligands for transition metal catalysts. Nevertheless, there is no current literature to indicate that this compound has been specifically investigated or utilized for the development of new synthetic reagents or catalysts.
Advanced Spectroscopic and Analytical Methodologies for Research
Vibrational Spectroscopy Techniques for Structural Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For a molecule such as 2-Nitro-3-(phenylsulfanyl)aniline, an FT-IR spectrum would be analyzed for key absorption bands that correspond to its specific functional groups.
Expected Characteristic FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Nitro (NO₂) | Asymmetric Stretching | 1500-1550 |
| Nitro (NO₂) | Symmetric Stretching | 1335-1380 |
| Aromatic (C=C) | Ring Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-S | Stretching | 600-800 |
The precise positions of these bands would provide insights into the electronic environment of the functional groups, influenced by the substitution pattern on the aniline (B41778) ring.
Raman Spectroscopy (FT-Raman, Resonance Raman)
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic rings and the C-S bond.
Expected Characteristic Raman Shifts:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Nitro (NO₂) | Symmetric Stretching | 1335-1380 |
| Aromatic Ring | Ring Breathing/Stretching | 1000-1600 |
| C-S | Stretching | 600-800 |
Resonance Raman spectroscopy could be employed to enhance the signals of the chromophoric parts of the molecule, such as the nitroaniline system, by using an excitation wavelength that corresponds to an electronic absorption band.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Techniques
A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the two aromatic rings and the amine protons.
Anticipated ¹H NMR Data:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Amine (NH₂) | Broad singlet | Variable |
| Aromatic (Aniline Ring) | 6.5-8.0 | Doublets, Triplets |
| Aromatic (Phenylsulfanyl Ring) | 7.0-7.5 | Multiplets |
The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating (or withdrawing, depending on the context) phenylsulfanyl and amino groups. Coupling constants (J-values) between adjacent protons would reveal the substitution pattern on the aniline ring.
Carbon-13 (¹³C) NMR Techniques
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Anticipated ¹³C NMR Data:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Aromatic (Aniline Ring) | 110-150 |
| Aromatic (Phenylsulfanyl Ring) | 120-140 |
| C-NO₂ | Downfield shifted |
| C-S | Shielded compared to C-O |
| C-NH₂ | Shielded |
The specific chemical shifts would allow for the assignment of each carbon atom in the molecule, aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which can distinguish between CH, CH₂, and CH₃ groups.
Advanced 2D NMR Methods (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of a molecule like this compound.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the proton networks within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly valuable for identifying quaternary carbons (those with no attached protons) and for connecting different fragments of the molecule. For instance, it could show correlations from the protons on the phenylsulfanyl ring to the carbon atom of the aniline ring attached to the sulfur, confirming the C-S linkage.
By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound could be achieved. However, without access to the actual experimental data, this remains a theoretical outline of the analytical process.
Solid-State NMR (Contextual)
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is an indispensable tool for confirming the molecular formula and investigating the fragmentation patterns of this compound. This technique provides a precise determination of the molecular weight, which for this compound is 246.29 g/mol . americanelements.comsigmaaldrich.com The molecular formula is C12H10N2O2S. americanelements.comchembk.com
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Analysis of the mass spectrum would likely reveal fragments corresponding to the loss of the nitro group (NO2), the phenylsulfanyl group (SC6H5), and other key structural motifs. This fragmentation data is crucial for confirming the connectivity of the atoms within the molecule.
X-ray Diffraction Techniques for Crystal Structure Determination
X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional atomic arrangement of this compound in its crystalline form. These methods provide precise data on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the gold standard for determining the molecular and crystal structure of a compound. Although specific crystallographic data for this compound is not widely published, related structures provide insight into the expected findings. For instance, the analysis of similar nitroaniline derivatives reveals how intermolecular forces, such as hydrogen bonding and π–π stacking interactions, dictate the crystal packing. nih.govresearchgate.net In a hypothetical single crystal structure of this compound, one would expect to determine the dihedral angles between the aromatic rings and the planarity of the nitro group relative to the aniline ring.
UV-Visible Spectroscopy for Electronic Transitions (Focus on methodology, not specific absorption values)
UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands.
The methodology involves dissolving the compound in a suitable transparent solvent and recording the spectrum over a range of wavelengths. The choice of solvent is critical as solvent polarity can influence the position and intensity of the absorption bands (solvatochromism). ajrsp.com For this compound, the UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the aromatic rings and n-π* transitions associated with the nitro and amino groups. The analysis of these electronic transitions provides valuable information about the conjugated systems within the molecule. This technique is also used to monitor reactions involving aniline and nitroaniline derivatives. thermofisher.comresearchgate.net
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
In HPLC, a solution of the sample is passed through a column packed with a stationary phase. sielc.com The components of the mixture separate based on their differential interactions with the stationary and mobile phases. For a non-polar compound like this compound, a reverse-phase HPLC method would typically be used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. sielc.com By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed, and the area of the peak can be used to quantify its purity.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis and identification of byproducts. epa.gov The sample is vaporized and passed through a capillary column, and the components are separated based on their boiling points and interactions with the column's stationary phase. The subsequent mass analysis of the eluting components provides definitive identification. These chromatographic methods are crucial for ensuring the quality of the synthesized compound and for optimizing reaction conditions to maximize yield and purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, quantification, and purification of this compound. This technique is particularly advantageous for non-volatile and thermally sensitive compounds, a category to which many aniline derivatives belong. The versatility of HPLC allows for the development of specific methods to achieve high-resolution separation from impurities and related substances.
In a typical reversed-phase HPLC analysis of aromatic amines, a nonpolar stationary phase is employed in conjunction with a polar mobile phase. For a compound like this compound, a C18 column is a common choice, providing a hydrophobic surface for interaction. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is gradually increased, is frequently utilized to ensure the efficient elution of all components in a mixture with varying polarities.
Detection is most commonly achieved using an ultraviolet (UV) detector. The presence of the nitro and phenylsulfanyl chromophores in the this compound molecule allows for sensitive detection at specific wavelengths. The selection of an appropriate wavelength is critical for maximizing sensitivity and minimizing interference from other components in the sample matrix. While specific retention time for this compound is not widely published, analogous compounds are often analyzed using similar methodologies. For instance, in the analysis of various nitroaniline isomers, baseline separation can be achieved, demonstrating the resolving power of HPLC. sigmaaldrich.com
Illustrative HPLC Parameters for Nitroaniline Analysis:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A to 30% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
This table represents a typical set of starting conditions for the analysis of nitro-containing aromatic amines and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a preferred method for the analysis of volatile and thermally stable compounds. While some aniline derivatives can be thermolabile, GC-MS can be employed for the analysis of this compound, provided that the compound exhibits sufficient volatility and thermal stability under the analytical conditions.
In a GC-MS analysis, the sample is first vaporized in a heated injector and then carried by an inert gas, such as helium or nitrogen, through a capillary column. The column, typically coated with a nonpolar or medium-polarity stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.
For complex samples, a pre-extraction step may be necessary to isolate the analyte of interest and remove matrix interferences. EPA Method 8131, which outlines the analysis of aniline and its derivatives by gas chromatography, can serve as a foundational methodology.
Illustrative GC-MS Parameters for Aniline Derivative Analysis:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
This table represents a general set of conditions for the GC-MS analysis of aniline derivatives and would need to be optimized for this compound.
Future Research Directions and Perspectives for 2 Nitro 3 Phenylsulfanyl Aniline
The chemical scaffold of 2-nitro-3-(phenylsulfanyl)aniline presents a versatile platform for further scientific exploration. While its fundamental properties and synthesis are established, its potential remains largely untapped. Future research is poised to unlock novel applications and a deeper understanding of its chemical behavior by focusing on innovative synthetic strategies, computational modeling, sustainable production methods, and material science applications.
Q & A
Q. What are the recommended synthetic routes for 2-Nitro-3-(phenylsulfanyl)aniline, and how can reaction conditions be optimized?
Answer: The synthesis of this compound can be achieved via sequential functionalization of aniline derivatives. A common approach involves:
- Nitro-group introduction : Nitration of 3-(phenylsulfanyl)aniline using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Purification : Post-reaction extraction with dichloromethane, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of nitrating agent) and reaction time (2–4 hours) improves yield. Monitoring via TLC or HPLC ensures intermediate stability .
Q. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?
Answer:
- X-ray crystallography : Resolves intramolecular interactions, such as the dihedral angle between the aniline and phenylsulfanyl groups (~81°), which influences conformational stability . Short N–H···S contacts (2.3–2.5 Å) form S(5) ring motifs, critical for packing analysis .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct shifts for aromatic protons (δ 6.8–8.2 ppm) and sulfanyl-attached carbons (δ 130–135 ppm) confirm substitution patterns .
- IR : Stretching frequencies for nitro (1520 cm⁻¹, asymmetric) and amine (3350 cm⁻¹) groups validate functionalization .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in cycloaddition or substitution reactions?
Answer:
- DFT calculations : B3LYP/6-31G(d) simulations model electron density distribution, revealing the nitro group’s electron-withdrawing effect, which activates the ring for nucleophilic substitution at the ortho position .
- Diels-Alder reactivity : Frontier molecular orbital (FMO) analysis identifies the nitro group as a dienophile activator, with LUMO energies (~-1.8 eV) favoring electron-deficient dienes .
- MD simulations : Assess solvation effects (e.g., in DMSO) on reaction pathways, highlighting steric hindrance from the phenylsulfanyl group .
Q. How do substituent effects (nitro vs. phenylsulfanyl) influence the compound’s electronic properties and bioactivity?
Answer:
- Electronic effects :
- Bioactivity :
- Enzyme inhibition : Molecular docking (PDB: 3JUS) shows the sulfanyl group forms hydrophobic interactions with active-site residues (e.g., Leu352), while the nitro group stabilizes charge-transfer complexes .
- SAR studies : Analogues with para-substituted sulfanyl groups exhibit higher COX-2 selectivity (IC₅₀ < 50 nM), suggesting steric tuning for target specificity .
Q. What experimental and theoretical methods resolve contradictions in reported crystallographic data for phenylsulfanyl-aniline derivatives?
Answer:
- Data reconciliation : Compare dihedral angles (e.g., 81.31° in 2-(phenylsulfanyl)aniline vs. 87.80° in 2-(p-tolylsulfanyl)aniline) using Rietveld refinement to assess packing variations .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π vs. N–H···S) to explain polymorphism or solvent-dependent crystal forms .
- Thermogravimetric analysis (TGA) : Correlates thermal stability (decomposition >200°C) with hydrogen-bonding network robustness .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
